

# azetidin-3-yl 2,2,2-trichloroacetate chemical properties

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## Compound of Interest

Compound Name: azetidin-3-yl 2,2,2-trichloroacetate

Cat. No.: B1372920

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An In-depth Technical Guide to the Chemical Properties of **Azetidin-3-yl 2,2,2-trichloroacetate**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **azetidin-3-yl 2,2,2-trichloroacetate** is not readily available in public literature. This guide is a compilation of predicted properties and expected chemical behavior based on the well-established chemistry of its constituent functional groups: the azetidine ring and the trichloroacetate ester.

## Executive Summary

**Azetidin-3-yl 2,2,2-trichloroacetate** is a small organic molecule featuring a strained four-membered nitrogen-containing heterocycle, the azetidine ring, esterified with trichloroacetic acid. The presence of the electron-withdrawing trichloroacetyl group and the inherent ring strain of the azetidine moiety are expected to govern its chemical reactivity and potential biological activity. This document provides a predictive overview of its physicochemical properties, potential synthetic routes, expected reactivity, and hypothetical biological relevance by drawing analogies from structurally related compounds.

## Physicochemical Properties

Quantitative data for the target molecule is sparse. The table below summarizes known information and provides predicted values based on its structure.

Property	Value (Predicted or Known)	Source
CAS Number	1219956-76-9	Public Chemical Databases
Molecular Formula	C <sub>5</sub> H <sub>6</sub> Cl <sub>3</sub> NO <sub>2</sub>	Public Chemical Databases
Molecular Weight	218.47 g/mol	Public Chemical Databases
Appearance	Likely a solid at room temperature	Inferred from similar compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in a range of organic solvents.	Inferred from structural components
pKa (of azetidine N)	Expected to be lower than unsubstituted azetidine (~11.29) due to the inductive effect of the ester.	Inferred from chemical principles
Storage Conditions	Sealed in dry, 2-8°C	Chemical Supplier Data

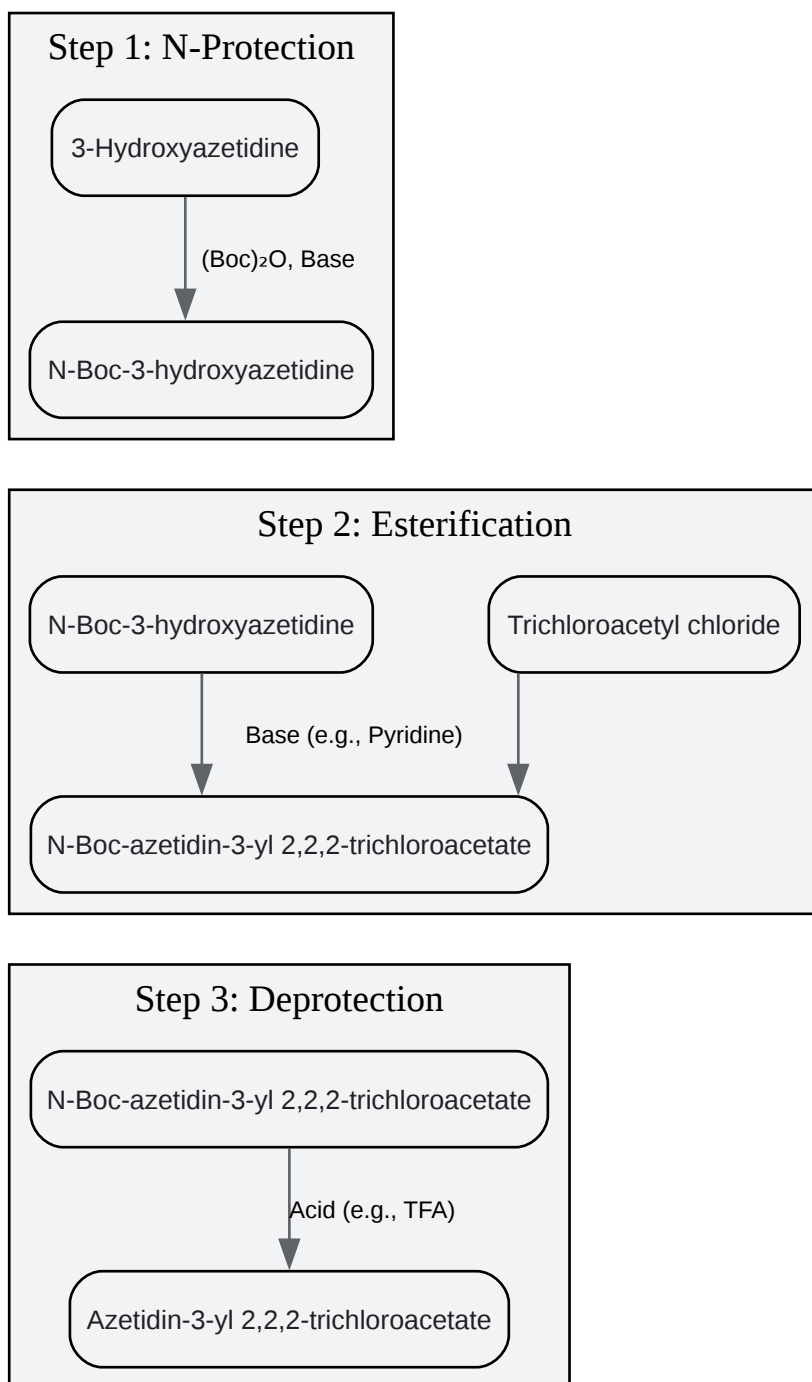
Predictions are based on computational models and data from analogous structures and should be confirmed by experimental data.

## Synthesis and Experimental Protocols

A plausible synthetic route to **azetidin-3-yl 2,2,2-trichloroacetate** would involve the esterification of 3-hydroxyazetidine with a derivative of trichloroacetic acid.

## Proposed Synthesis Workflow

The most direct approach is the reaction of a suitable N-protected 3-hydroxyazetidine with trichloroacetyl chloride, followed by deprotection.



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Caption: Proposed synthesis of **azetidin-3-yl 2,2,2-trichloroacetate**.

## Experimental Protocol: Esterification

- Materials: N-Boc-3-hydroxyazetidine, trichloroacetyl chloride, dry pyridine, dry dichloromethane (DCM).
- Procedure:
  - Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the solution to 0°C in an ice bath.
  - Add dry pyridine (1.2 equivalents) to the solution.
  - Slowly add trichloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
  - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography.

## Characterization Protocols

Standard analytical techniques would be employed for structural confirmation:

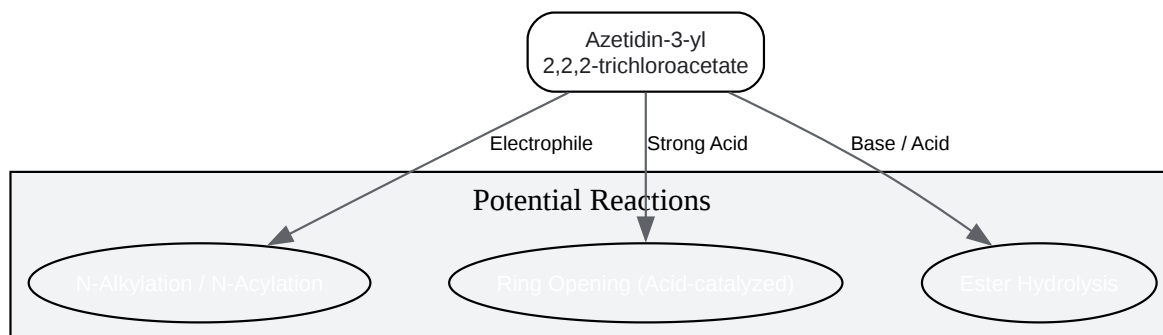
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial for confirming the structure.<sup>[1][2]</sup> Expected  $^1\text{H}$  NMR signals would include peaks corresponding to the azetidine ring protons and the methine proton at the 3-position.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester and the N-H stretch of the azetidine.
- Elemental Analysis: To determine the elemental composition.

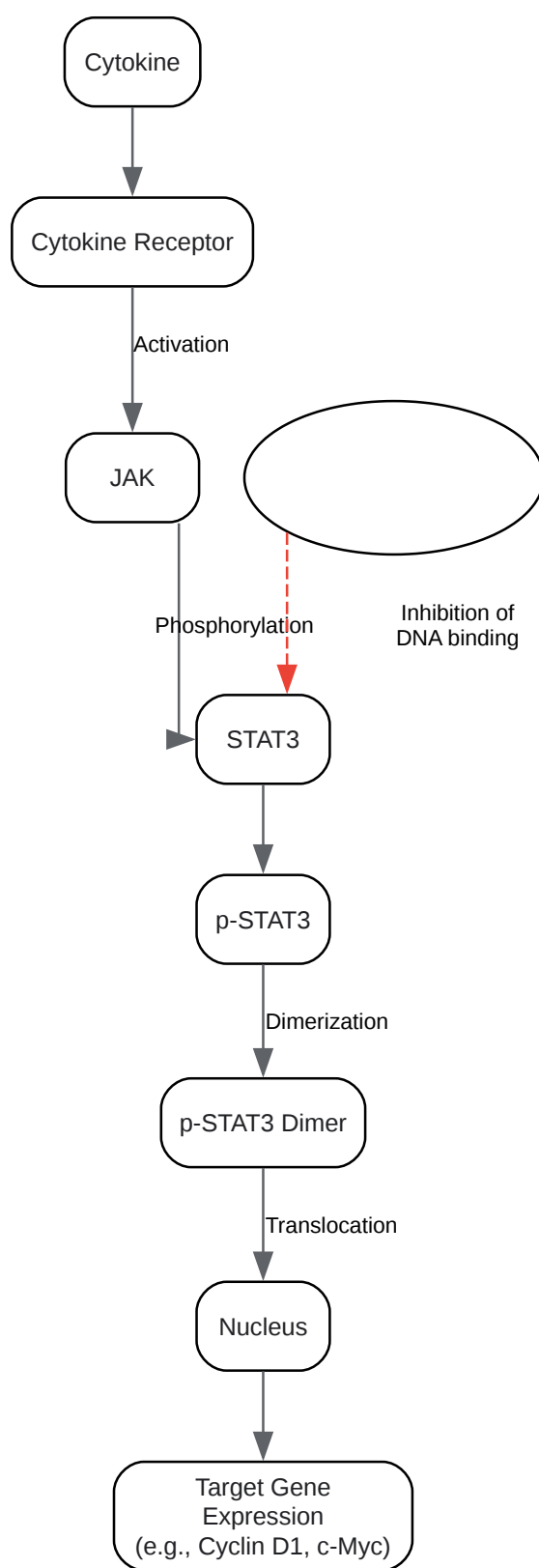
## Chemical Reactivity

The reactivity of **azetidin-3-yl 2,2,2-trichloroacetate** is dictated by the interplay of its two main functional components.

### Azetidine Ring Reactivity

The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive than larger rings like pyrrolidine but more stable than aziridines.<sup>[3][4]</sup> This strain energy can be harnessed in various chemical transformations.





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